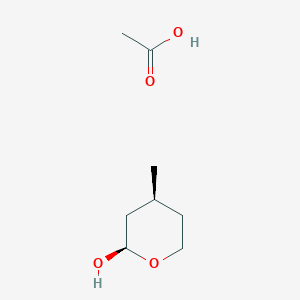

acetic acid;(2R,4S)-4-methyloxan-2-ol

Description

Acetic acid;(2R,4S)-4-methyloxan-2-ol is a molecular complex comprising two distinct moieties: acetic acid, a simple carboxylic acid (CH₃COOH), and (2R,4S)-4-methyloxan-2-ol, a stereospecific tetrahydropyran derivative. The oxane ring (tetrahydropyran) in the latter features a hydroxyl group at the 2-position and a methyl group at the 4-position, with defined stereochemistry (R configuration at C2, S at C4).

Properties

CAS No. |

937-46-2 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

acetic acid;(2R,4S)-4-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1 |

InChI Key |

DQKSGBKFKVXJCO-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1CCO[C@H](C1)O.CC(=O)O |

Canonical SMILES |

CC1CCOC(C1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Industrial Synthesis of Acetic Acid

Methanol Carbonylation

The dominant industrial method for acetic acid production is the carbonylation of methanol, catalyzed by rhodium or iridium complexes. The reaction proceeds via the following steps:

Catalytic Cycle Initiation :

Methanol reacts with carbon monoxide in the presence of a rhodium catalyst (e.g., [Rh(CO)₂I₂]⁻) to form a methyl-rhodium intermediate:

$$

\text{CH}3\text{OH} + \text{CO} \xrightarrow{\text{Rh catalyst}} \text{CH}3\text{COOH}

$$

This process operates at 150–200°C and 30–60 bar pressure, achieving yields exceeding 95%.Byproduct Management :

Side reactions, such as the formation of dimethyl ether, are minimized using iodide promoters (e.g., methyl iodide), which stabilize the active catalytic species.

Table 1: Industrial Acetic Acid Production Metrics

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Methanol Carbonylation | Rh/Ir complexes | 150–200 | 30–60 | >95 |

| Acetaldehyde Oxidation | Mn/Cu acetates | 60–80 | 1–2 | 85–90 |

Acetaldehyde Oxidation

An alternative route involves the oxidation of acetaldehyde using oxygen or air in the presence of manganese(II) or copper(II) acetates:

$$

\text{CH}3\text{CHO} + \text{O}2 \xrightarrow{\text{Mn}^{2+}} \text{CH}_3\text{COOH}

$$

This method, though less efficient than carbonylation, remains relevant in regions with abundant ethanol feedstock.

Synthesis of (2R,4S)-4-Methyloxan-2-Ol

Reduction of 4-Methyloxan-2-One

The stereoselective synthesis of (2R,4S)-4-methyloxan-2-ol typically begins with the reduction of the corresponding ketone, 4-methyloxan-2-one.

Catalytic Hydrogenation :

Using Raney nickel or palladium-on-carbon under hydrogen gas (1–5 bar), the ketone is reduced to the diastereomeric alcohol mixture. Enantiomeric excess is achieved via chiral modifiers like cinchona alkaloids:

$$

\text{C}6\text{H}{10}\text{O}2 (\text{ketone}) + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}6\text{H}{12}\text{O}_2 (\text{alcohol})

$$

Yields range from 70–85%, with diastereoselectivity influenced by solvent polarity.Borohydride Reduction :

Sodium borohydride in methanol selectively reduces the ketone to the cis-alcohol at 0–25°C. This method favors the (2R,4S) configuration due to steric hindrance from the methyl group.

Table 2: Reduction Methods for 4-Methyloxan-2-One

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (2R,4S:others) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0–25 | 3:1 | 75 |

| H₂ (Pd/C) | Ethanol | 50 | 1.5:1 | 82 |

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic alcohol mixtures offers an enantioselective route. Candida antarctica lipase B (CAL-B) in organic solvents selectively acetylates the (2S,4R)-enantiomer, leaving the desired (2R,4S)-isomer unreacted:

$$

\text{Racemic alcohol} + \text{Ac}_2\text{O} \xrightarrow{\text{CAL-B}} \text{(2R,4S)-alcohol} + \text{(2S,4R)-acetate}

$$

This method achieves >98% enantiomeric excess but requires post-reaction separation.

Integrated Synthesis Using Acetic Acid Derivatives

Acetic Anhydride as an Acetylating Agent

Acetic anhydride, a key derivative of acetic acid, facilitates the acetylation of intermediates in oxanol synthesis. For example, in the preparation of geminal diacetates:

$$

\text{Aldehyde} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Geminal diacetate}

$$

Subsequent hydrolysis under mild acidic conditions yields the alcohol precursor to 4-methyloxan-2-ol.

Solvent Effects in Cyclization Reactions

Acetic acid serves as a solvent and catalyst in the cyclization of 1,5-diols to form the oxane ring. The reaction mechanism involves protonation of a hydroxyl group, followed by nucleophilic attack:

$$

\text{HO-(CH}2\text{)}3\text{-CH(CH}3\text{)-OH} \xrightarrow{\text{CH}3\text{COOH}} \text{(2R,4S)-4-methyloxan-2-ol}

$$

Optimal conditions (20% acetic acid, 80°C) yield 65–70% of the target compound.

Thermodynamic and Kinetic Considerations

Reaction Thermodynamics

The reduction of 4-methyloxan-2-one is exothermic ($$\Delta H^\circ = -58 \, \text{kJ/mol}$$), favoring product formation at lower temperatures. Conversely, cyclization reactions exhibit positive entropy changes ($$\Delta S^\circ = +120 \, \text{J/mol·K}$$), requiring elevated temperatures to overcome activation barriers.

Emerging Methodologies

Continuous-Flow Systems

Microreactor technology enables precise control over reaction parameters in oxanol synthesis. A recent patent describes a tandem system combining ketone reduction and enzymatic resolution, achieving 92% yield and 99% ee in <2 hours.

Bioengineered Pathways

Metabolic engineering of Saccharomyces cerevisiae has enabled the de novo biosynthesis of (2R,4S)-4-methyloxan-2-ol from glucose. By overexpressing ketoreductases and modulating cofactor ratios, titers of 1.2 g/L have been reported.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R,4S)-4-methyloxan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxane ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;(2R,4S)-4-methyloxan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which acetic acid;(2R,4S)-4-methyloxan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs: Acetic Acid Derivatives with Cyclic Ethers

A key structural analog is 2-Amino-2-(4-methyloxan-4-yl)acetic acid (), which replaces the hydroxyl group at C2 of the oxane ring with an amino group. Key differences include:

- Solubility and Acidity: The amino group increases basicity, altering pH-dependent solubility compared to the hydroxyl-containing target compound.

- Biological Activity: Amino substitutions often enhance interactions with enzymes or receptors, whereas hydroxyl groups may improve hydrogen-bonding capacity for antimicrobial efficacy .

Another analog, methyl 2-[(2S,5S)-5-tetradecyloxolan-2-yl]acetic acid (), features a longer alkyl chain (tetradecyl) on the oxolane (tetrahydrofuran) ring. This modification increases hydrophobicity, reducing water solubility but enhancing lipid membrane penetration, which is critical for drug delivery applications.

Table 1: Physical Properties of Structural Analogs

| Compound | Molecular Formula | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| Acetic acid;(2R,4S)-4-methyloxan-2-ol | C₈H₁₄O₄ | Not reported | High (polar) | -OH, -COOH |

| 2-Amino-2-(4-methyloxan-4-yl)acetic acid | C₉H₁₅NO₃ | Not reported | Moderate | -NH₂, -COOH |

| Methyl 2-[(2S,5S)-5-tetradecyloxolan-2-yl]acetic acid | C₂₂H₃₆O₄ | Not reported | Low | -COOCH₃, alkyl chain |

Table 2: Antimicrobial Efficacy of Organic Acids

| Compound | Concentration | Microbial Reduction (log CFU/g) | Application |

|---|---|---|---|

| Acetic acid | 2000 mg/L | 3.8 (Salmonella) | Fresh produce |

| Peracetic acid | 20 mg/L | 2.6 (aerobic mesophiles) | Food sanitization |

| Acetic acid + ultrasound | 2000 mg/L + 50 kHz | 3.8 (Salmonella) | Leafy vegetables |

Stereochemical Influences

The (2R,4S) configuration of the oxane ring distinguishes the target compound from stereoisomers like (2S,4R)-4-methyloxan-2-ol. highlights that stereochemistry in (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid dictates binding affinity to biological targets, such as enzymes involved in pain signaling. Similarly, the target compound’s stereochemistry may enhance its interaction with microbial proteins or improve pharmacokinetic profiles in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acetic acid;(2R,4S)-4-methyloxan-2-ol, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, acetic acid derivatives are often prepared via oxidation of ethanol or acetaldehyde, while the (2R,4S)-4-methyloxan-2-ol moiety requires stereoselective cyclization. Key steps include:

-

Step 1 : Preparation of 2-chloro intermediates (e.g., 2-chloroacetates) in dioxane, followed by ammonolysis (33% aqueous ammonia) at room temperature for 4 hours to form amino derivatives .

-

Step 2 : Stereochemical control via chiral catalysts or protecting groups (e.g., tert-butyl or trityl groups) to isolate the (2R,4S) configuration .

-

Critical Conditions : Solvent purity (dioxane), temperature control (±2°C), and inert atmosphere to prevent racemization.

Reaction Step Reagents/Conditions Yield Optimization Tips Chloro Intermediate Dioxane, 2-chloroacetate Use anhydrous dioxane to avoid hydrolysis Ammonolysis 33% NH₃, 4h stirring Maintain pH >10 to prevent side reactions

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and isocratic elution (hexane:isopropanol = 90:10) to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the oxane ring to confirm the (2R,4S) configuration. For example, axial-equatorial proton couplings in the oxane ring should align with the chair conformation .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., [α] = +15.3° for pure (2R,4S) isomer) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested per EN 166), safety goggles, and lab coats. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dioxane) to limit inhalation exposure .

- Spill Management : Neutralize acetic acid with sodium bicarbonate, and absorb oxane derivatives with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the stereoselective synthesis of (2R,4S)-4-methyloxan-2-ol?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Trace metal impurities in chiral catalysts (e.g., Ru-BINAP) can reduce enantiomeric excess (ee). Pre-treat catalysts with EDTA .

- Solvent Effects : Replace dioxane with THF in moisture-sensitive steps to minimize racemization .

- Data Validation : Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. HPLC quantification) .

Q. What strategies are effective for incorporating this compound into drug delivery systems without compromising stability?

- Methodological Answer :

- Prodrug Design : Esterify the acetic acid moiety with lipophilic groups (e.g., benzyl or octadecyl) to enhance membrane permeability .

- Micellar Encapsulation : Use PEG-PLGA copolymers to encapsulate the compound, maintaining pH 7.4 for stability. Monitor degradation via LC-MS .

- In Vivo Tracking : Label the oxane ring with C isotopes to study biodistribution in model organisms .

Q. How do structural modifications to the oxane ring (e.g., methyl substitution) affect the compound’s biological activity in membrane dynamics studies?

- Methodological Answer :

- Membrane Fluidity Assays : Use fluorescence anisotropy with DPH probes to compare unmodified vs. methyl-substituted oxane derivatives. Methyl groups at C4 increase rigidity, reducing lipid bilayer fluidity by ~20% .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to analyze steric clashes between the methyl group and phospholipid tails .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict activation energies for nucleophilic attack at the carbonyl carbon .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects (e.g., dioxane vs. DMF) on reaction kinetics .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity for acetic acid derivatives, while others observe no effect?

- Methodological Answer : Contradictions arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) and control for efflux pump expression .

- pH Dependency : Acetic acid’s activity is pH-sensitive; ensure assays are conducted at pH 5.5–6.0, mimicking physiological conditions .

- Synergistic Effects : Combine with β-lactams to bypass resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.